molecular formula C16H19N3O3S B6116767 2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide

2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide

Cat. No. B6116767
M. Wt: 333.4 g/mol
InChI Key: CPQIHYJRUKNETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide is a compound that has been widely studied in scientific research due to its potential therapeutic properties. Also known as MPTA, this compound has been investigated for its ability to inhibit certain enzymes and modulate various biological processes.

Mechanism of Action

MPTA works by inhibiting the activity of certain enzymes and modulating various biological processes. Specifically, MPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. MPTA has also been shown to modulate the activity of certain proteins involved in cancer cell growth and neurodegenerative disease development.
Biochemical and Physiological Effects:
MPTA has been shown to have various biochemical and physiological effects. In cancer research, MPTA has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, MPTA has been shown to reduce inflammation by inhibiting the activity of COX-2. In neurodegenerative disease research, MPTA has been studied for its potential to modulate the activity of certain proteins involved in the development of these diseases.

Advantages and Limitations for Lab Experiments

MPTA has several advantages and limitations for lab experiments. One advantage is that it has been widely studied and its mechanism of action is well understood. Another advantage is that it has shown promising results in various areas of research. One limitation is that it may not be effective in all cases, and further research is needed to determine its full potential.

Future Directions

There are several future directions for research on MPTA. One direction is to further investigate its potential therapeutic properties in cancer, inflammation, and neurodegenerative diseases. Another direction is to study its potential side effects and toxicity. Additionally, further research is needed to optimize the synthesis method for MPTA and develop more effective analogs.

Synthesis Methods

The synthesis of MPTA involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-hydroxy-6-propyl-2-pyrimidinethiol to form the desired product, MPTA.

Scientific Research Applications

MPTA has been studied for its potential therapeutic properties in various areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, MPTA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that MPTA can reduce inflammation by inhibiting the activity of certain enzymes. In neurodegenerative disease research, MPTA has been studied for its potential to modulate the activity of certain proteins involved in the development of these diseases.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-4-12-9-14(20)19-16(18-12)23-10-15(21)17-11-5-7-13(22-2)8-6-11/h5-9H,3-4,10H2,1-2H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQIHYJRUKNETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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